2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Overview
Description
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is a chemical compound with a molecular formula C11H12N4OS. It is a tetrazole-based thioether derivative that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells. It is also believed to work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including both gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages And Limitations For Lab Experiments
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in scientific research. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research on 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid. One direction is to further investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use as a therapeutic agent for bacterial and fungal infections. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in lab experiments.
Scientific Research Applications
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(6-7)15-11(12-13-14-15)18-8(2)10(16)17/h3-6,8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDTLGLJWDPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586156 | |
Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid | |
CAS RN |
917217-91-5 | |
Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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